(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

DNA adduct dosimetry stereochemical pathway resolution benzo[a]pyrene carcinogenesis

(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (CAS 61490-67-3; synonym: Benzo[a]pyrenetetrol II 1, trans-syn-BaP-tetrol) is a stereochemically defined polycyclic aromatic hydrocarbon (PAH) metabolite with molecular formula C₂₀H₁₆O₄ and molecular weight 320.34 g/mol. It is one of four isomeric tetrol hydrolysis products arising from benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP).

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
Cat. No. B13825901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
InChIInChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m1/s1
InChIKeyKWFVZAJQUSRMCC-ZRNYENFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol: Stereochemically Defined BaP Tetrol Isomer for Pathway-Specific Biomonitoring and Adduct Analysis


(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (CAS 61490-67-3; synonym: Benzo[a]pyrenetetrol II 1, trans-syn-BaP-tetrol) is a stereochemically defined polycyclic aromatic hydrocarbon (PAH) metabolite with molecular formula C₂₀H₁₆O₄ and molecular weight 320.34 g/mol . It is one of four isomeric tetrol hydrolysis products arising from benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP). This specific stereoisomer is derived from the hydrolysis of syn-BPDE and serves as a critical isomer-specific analytical reference standard for distinguishing the syn metabolic activation pathway from the more abundant anti-BPDE pathway, enabling precise stereochemical assignment in biomonitoring, DNA/protein adduct dosimetry, and carcinogenesis research [1].

Why 3-OHBaP, 1-OHP, or Total TetraolBaP Cannot Substitute for Isomer-Specific (7R,8S,9S,10R)-BaP-Tetrol in Pathway-Resolved Biomonitoring


The four stereoisomeric BaP tetrols arise from distinct metabolic activation pathways—anti-BPDE produces trans-anti (I-1) and cis-anti (II-1) tetrols, while syn-BPDE yields trans-syn (II-1/I-2) and cis-syn (II-2) tetrols—each with different genotoxic potency and biological significance [1]. Generic biomarkers such as total TetraolBaP or 3-OHBaP (a detoxification pathway product) cannot resolve these stereochemical pathways. The (7R,8S,9S,10R) isomer, as the trans-syn hydrolysis product of syn-BPDE, is specifically required as an authenticated reference standard to identify and quantify the syn metabolic activation route, which, though less abundant than the anti pathway (anti/syn ratio ≈ 6.7 in human skin), remains mechanistically relevant for complete carcinogenic risk assessment and for detecting inter-individual variability in BaP metabolic activation [2].

Quantitative Evidence for (7R,8S,9S,10R)-BaP-Tetrol: Isomer-Specific Differentiation Data Against Closest Comparators


Anti/Syn BPDE Pathway Ratio in Human Skin: Tetrol I-1/II-2 Ratio of 6.7 Establishes Baseline for syn-BPDE-Derived Isomer Quantification

In coal tar-treated human skin, HPLC-fluorescence analysis of BPDE-DNA adduct hydrolysates revealed that the predominant BaP tetrol was tetrol I-1 (derived from (+)-anti-BPDE), with the tetrol I-1/II-2 ratio—corresponding to the anti/syn BPDE pathway ratio—measured at 6.7 [1]. This means syn-BPDE-derived tetrols (including the (7R,8S,9S,10R) trans-syn isomer) represent approximately 13% of total BPDE-DNA adduct-derived tetrols. The MPO-463GG genotype exhibited BPDE-DNA adduct levels of 18.4 ± 11.0 per 10⁸ nucleotides, compared to 3.8 ± 2.4 per 10⁸ nucleotides for MPO-463AA/AG (P = 0.03), demonstrating that the syn pathway contribution is quantitatively meaningful and genetically modulated [1].

DNA adduct dosimetry stereochemical pathway resolution benzo[a]pyrene carcinogenesis

Urinary Elimination Half-Life of TetraolBaP (31.5 h) vs 3-OHBaP (~8.8 h): Extended Detection Window for Exposure Assessment

In occupationally exposed aluminium smelter workers (n = 118), the mean apparent urinary elimination half-life of TetraolBaP was 31.5 hours with low inter-individual variability, compared to a mean half-life of approximately 8.8 hours for 3-OHBaP reported across multiple occupational sectors [1][2]. This 3.6-fold longer half-life means TetraolBaP provides a more integrated measure of exposure over a working week, with observable accumulation across consecutive shifts. The [3-OHBaP]/[TetraolBaP] ratio was found to be significantly lower in chronically exposed workers, further supporting TetraolBaP's utility for cumulative exposure assessment [1].

occupational biomonitoring urinary elimination kinetics PAH exposure assessment

TetraolBaP vs 3-OHBaP at Low PAH Exposures: Higher TetraolBaP Levels at Low Doses with Metabolic Saturation at High Doses

In the aluminium smelter worker study (n = 118), TetraolBaP levels were higher than 3-OHBaP at low PAH exposures, but TetraolBaP increased much more slowly at high exposures, indicating progressive saturation of the CYP450-mediated bioactivation pathway [1]. Conversely, 3-OHBaP (reflecting detoxification) showed a more linear increase with exposure intensity. The [3-OHBaP]/[TetraolBaP] ratio was significantly lower in chronically exposed workers, suggesting that chronic exposure shifts metabolism toward the detoxification pathway or that the bioactivation pathway becomes saturated [1]. Urinary TetraolBaP levels corresponding to established guidance values of 1-OHP (2.5 μg/L or 1 μmol/mol creatinine) and 3-OHBaP (0.4 nmol/mol creatinine) were estimated at 0.84–0.95 nmol/mol creatinine [1][2].

low-level exposure biomonitoring metabolic saturation dose-response

GC-NICI-MS/MS Method LLOQ of 50 pg/L for BPT I-1: Analytical Sensitivity Enabling Detection Below Population Background Levels

A validated GC-NICI-MS/MS method achieved a lower limit of quantification (LLOQ) of 50 pg/L for urinary BaP-(7R,8S,9R,10S)-tetrol (BPT I-1), with excellent accuracy and precision [1]. In the same study, BPT I-1 concentrations in exclusive cigarette smokers were 0.023 ± 0.016 nmol/mol creatinine (p < 0.001 vs non-users), while levels in users of potentially reduced-risk products and non-users were all below the LLOQ [1]. For occupationally exposed workers (n = 6), the highest overall BPT I-1 concentrations reached 844.2 ± 336.7 pg/L [1]. Comparison with 3-OHBaP in the same subjects revealed higher 3-OHBaP than BPT I-1 in almost all cases, confirming that the detoxification pathway biomarker is more abundant but less mechanistically specific [1]. While this method targets the trans-anti isomer (BPT I-1), the same analytical platform can be extended to isomer-specific quantification of the (7R,8S,9S,10R) isomer when the corresponding authentic standard is available for calibration [2].

analytical method validation GC-MS/MS quantification urinary biomarker detection limit

Protein Adduct-Derived Tetrol Analysis Offers Superior Sensitivity Over DNA Adduct Measurement: Tetrol I-1 Detection in 59% vs 39% of Human Samples

A comprehensive review of structure-specific methods for BaP adduct analysis in human tissues found that BPDE-protein adducts (measured as released tetrols after hydrolysis) were detected in 59% of 772 samples analyzed, compared to BPDE-DNA adducts detected in only 39% of 705 samples [1]. Quantitation of protein-BaP adducts represents a more sensitive analysis method than quantitation of BaP-DNA adducts, and several different molecular adduct forms can be studied through tetrol isomer profiling [2]. After acid hydrolysis of albumin from BaP-exposed rats, four isomeric BaP-tetrahydrotetrol peaks were separated by HPLC-FD, including (±)-BaP-r-7,t-8,c-9,t-10-tetrahydrotetrol (the racemic form of the (7R,8S,9S,10R) isomer), confirming that syn-BPDE-derived tetrols are detectable in protein adduct hydrolysates [2].

protein adduct dosimetry hemoglobin adducts biomonitoring sensitivity

TetraolBaP Population Reference Values: 0.08 ng/g Creatinine (Non-Smokers) vs 0.14 ng/g Creatinine (Smokers) – Establishing Baselines for Isomer-Specific Biomonitoring

According to the French INRS Biotox database, population background levels of total urinary TetraolBaP were established at 0.08 ng/g creatinine in non-smokers and 0.14 ng/g creatinine in smokers (90th percentile, n = 24 subjects) [1]. In a larger independent cohort, mean concentrations (min-max) were 0.11 (0.03–0.32) ng/g creatinine in 30 non-smokers and 0.23 (0.07–1.16) ng/g creatinine in 30 smokers [1]. These values provide essential context for interpreting isomer-specific tetrol measurements: the (7R,8S,9S,10R) isomer, as the trans-syn hydrolysis product, is expected to represent a smaller fraction of total TetraolBaP (reflecting the anti/syn ratio of ~6.7), and its quantification requires an authenticated standard to distinguish it from the more abundant trans-anti isomer [2].

population reference values biomonitoring baseline urinary biomarker

Procurement-Relevant Application Scenarios for (7R,8S,9S,10R)-BaP-Tetrol Isomer Standard


Isomer-Specific Calibration Standard for Distinguishing Anti vs Syn BPDE Metabolic Activation Pathways in DNA Adduct Dosimetry

In HPLC-FD or GC-MS/MS analysis of BPDE-DNA adduct hydrolysates from human or animal tissues, the (7R,8S,9S,10R)-BaP-tetrol isomer serves as the authentic retention-time and fragmentation-pattern reference for the trans-syn tetrol peak [1]. Without this standard, the syn-BPDE-derived adduct fraction—which constitutes approximately 13% of total BPDE-DNA adducts based on the anti/syn ratio of 6.7—cannot be reliably identified or quantified [2]. This is particularly critical in pharmacogenetic studies where polymorphisms in CYP1A1, CYP1B1, or epoxide hydrolase (EPHX1) may shift the anti/syn pathway ratio, requiring isomer-resolved quantification to detect genotype-dependent metabolic phenotypes [2].

Reference Standard for Enantiomer-Specific Analysis of BaP Tetrols in Human Urinary Biomonitoring Studies

Occupational and environmental biomonitoring studies increasingly demand isomer-resolved urinary TetraolBaP measurements to distinguish the genotoxic activation pathway from detoxification [1]. The (7R,8S,9S,10R) standard enables accurate quantification of the syn-pathway contribution to total urinary tetrols, which is essential for interpreting the [3-OHBaP]/[TetraolBaP] ratio as an indicator of metabolic activation vs detoxification balance. This ratio was shown to be significantly lower in chronically exposed aluminium smelter workers, suggesting that chronic exposure alters the bioactivation/detoxification equilibrium [1]. The extended 31.5 h urinary half-life of TetraolBaP further supports its use in integrated weekly exposure assessment, where isomer-specific data adds mechanistic resolution [1].

Protein Adduct Hydrolysis Product Standard for High-Sensitivity Hemoglobin and Albumin Adduct Dosimetry

BPDE-protein adducts are detected 1.5× more frequently than BPDE-DNA adducts in human population samples (59% vs 39%), making protein adduct analysis the preferred approach for large-scale biomonitoring [1]. Acid hydrolysis of hemoglobin or albumin from BaP-exposed individuals releases multiple isomeric tetrols, including the (±)-BaP-r-7,t-8,c-9,t-10-tetrahydrotetrol (racemic form of the (7R,8S,9S,10R) isomer), which has been confirmed in HPLC-FD profiles of albumin hydrolysates from BaP-exposed rats [2]. The (7R,8S,9S,10R) standard is required to identify this specific peak among the four isomeric tetrol peaks and to resolve the X1/X2 epimerization products that co-elute in the tetrol region [2].

Method Validation and Inter-Laboratory Standardization for Tetrol Isomer Profiling in Multi-Center Carcinogenesis Studies

Multi-center studies investigating BaP carcinogenesis mechanisms require standardized, isomer-pure reference compounds to ensure inter-laboratory comparability of tetrol quantification [1]. The GC-NICI-MS/MS method achieving 50 pg/L LLOQ for tetrols demonstrates that high-sensitivity isomer-specific analysis is technically feasible, but the method's extension to the syn-BPDE-derived tetrols depends on the availability of authenticated (7R,8S,9S,10R) standard [1]. This standard is equally critical for isotope-dilution high-resolution mass spectrometry methods using ¹³C₆-labeled tetrol isomer standards, which represent the current gold standard for quantitative tetrol analysis in albumin adduct studies [2].

Quote Request

Request a Quote for (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.